Cas no 2228915-53-3 (4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one)

4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one is a heterocyclic compound featuring an isoquinoline moiety fused with an oxazolidinone ring system. This structure imparts unique reactivity and potential biological activity, making it valuable in pharmaceutical and agrochemical research. The oxazolidinone core is known for its role in antimicrobial agents, while the isoquinoline group contributes to diverse pharmacological properties, including antitumor and anti-inflammatory effects. The compound’s rigid framework enhances binding affinity to biological targets, and its synthetic versatility allows for further derivatization. It serves as a key intermediate in the development of novel therapeutic agents, particularly in addressing drug-resistant pathogens and exploring kinase inhibition pathways.
4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one structure
2228915-53-3 structure
商品名:4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one
CAS番号:2228915-53-3
MF:C12H10N2O2
メガワット:214.220002651215
CID:6276831
PubChem ID:165653010

4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

    • 4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one
    • EN300-1726816
    • 2228915-53-3
    • インチ: 1S/C12H10N2O2/c15-12-14-11(7-16-12)10-3-1-2-8-6-13-5-4-9(8)10/h1-6,11H,7H2,(H,14,15)
    • InChIKey: XTUBILIYGZBATP-UHFFFAOYSA-N
    • ほほえんだ: O1C(NC(C1)C1=CC=CC2C=NC=CC1=2)=O

計算された属性

  • せいみつぶんしりょう: 214.074227566g/mol
  • どういたいしつりょう: 214.074227566g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 282
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1726816-1.0g
4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one
2228915-53-3
1g
$1070.0 2023-06-04
Enamine
EN300-1726816-5.0g
4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one
2228915-53-3
5g
$3105.0 2023-06-04
Enamine
EN300-1726816-10.0g
4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one
2228915-53-3
10g
$4606.0 2023-06-04
Enamine
EN300-1726816-0.25g
4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one
2228915-53-3
0.25g
$985.0 2023-09-20
Enamine
EN300-1726816-10g
4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one
2228915-53-3
10g
$4606.0 2023-09-20
Enamine
EN300-1726816-0.5g
4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one
2228915-53-3
0.5g
$1027.0 2023-09-20
Enamine
EN300-1726816-2.5g
4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one
2228915-53-3
2.5g
$2100.0 2023-09-20
Enamine
EN300-1726816-0.1g
4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one
2228915-53-3
0.1g
$943.0 2023-09-20
Enamine
EN300-1726816-0.05g
4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one
2228915-53-3
0.05g
$900.0 2023-09-20
Enamine
EN300-1726816-5g
4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one
2228915-53-3
5g
$3105.0 2023-09-20

4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one 関連文献

4-(isoquinolin-5-yl)-1,3-oxazolidin-2-oneに関する追加情報

4-(Isoquinolin-5-yl)-1,3-Oxazolidin-2-one: A Comprehensive Overview

4-(Isoquinolin-5-yl)-1,3-Oxazolidin-2-one, also known by its CAS registry number CAS No. 2228915-53-3, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of isoquinoline, a heterocyclic aromatic compound with a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The isoquinoline moiety in this compound is attached to an oxazolidinone ring, which is a five-membered lactam containing an oxygen atom and two nitrogen atoms.

The structure of 4-(Isoquinolin-5-yl)-1,3-Oxazolidin-2-one is characterized by its unique combination of aromatic and non-aromatic rings. The isoquinoline part contributes to the compound's aromaticity and potential for π–π interactions, while the oxazolidinone ring introduces a rigid, planar structure with amide functionality. This combination makes the compound highly versatile in terms of its chemical reactivity and biological activity.

Recent studies have highlighted the potential of 4-(Isoquinolin-5-yl)-1,3-Oxazolidin-2-one as a promising candidate in drug discovery. Researchers have explored its ability to inhibit various enzymes and proteins associated with diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.

In addition to its pharmacological applications, 4-(Isoquinolin-5-yl)-1,3-Oxazolidin-2-one has also been investigated for its role in organic synthesis. Its oxazolidinone ring serves as a valuable scaffold for constructing complex molecules due to its ability to undergo various transformations such as nucleophilic additions and ring-opening reactions. This has led to its use in the synthesis of bioactive compounds with intricate architectures.

The synthesis of CAS No. 2228915-53-3 typically involves multi-step processes that combine traditional organic chemistry techniques with modern catalytic methods. One common approach involves the coupling of isoquinoline derivatives with α-amino ketones or esters under specific conditions to form the oxazolidinone ring. Researchers have optimized these methods to achieve high yields and selectivity, making the compound more accessible for further studies.

From an environmental standpoint, there is growing interest in understanding the fate and toxicity of 4-(Isoquinolin-5-yl)-1,3-Oxazolidin-2-one. Studies have shown that the compound exhibits moderate biodegradability under aerobic conditions, suggesting that it may not persist long-term in natural environments. However, further research is needed to fully assess its impact on ecosystems and human health.

In conclusion, 4-(Isoquinolin-5-yl)-1,3-Oxazolidin-2-one, or CAS No. 2228915-53-, represents a significant advancement in the field of organic chemistry due to its unique structure and diverse applications. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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